molecular formula C17H18Cl2O4S B2405274 (2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate CAS No. 2361793-94-2

(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate

Cat. No.: B2405274
CAS No.: 2361793-94-2
M. Wt: 389.29
InChI Key: MHYUDKQOYWPKOT-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate typically involves the reaction of 2,5-dichlorophenol with 4-butoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the phenyl ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted product, while oxidation might lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism by which (2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine atoms) on the phenyl ring enhances its reactivity, allowing it to participate in various chemical reactions. The butoxy and methyl groups contribute to its solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dichlorophenyl) 4-methoxy-3-methylbenzenesulfonate: Similar structure but with a methoxy group instead of a butoxy group.

    (2,5-Dichlorophenyl) 4-ethoxy-3-methylbenzenesulfonate: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

(2,5-Dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The butoxy group provides increased hydrophobicity compared to methoxy or ethoxy analogs, potentially affecting its solubility and interactions in various applications.

Properties

IUPAC Name

(2,5-dichlorophenyl) 4-butoxy-3-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-16-8-6-14(10-12(16)2)24(20,21)23-17-11-13(18)5-7-15(17)19/h5-8,10-11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUDKQOYWPKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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